6,13-Pentacenequinone
Overview
Description
Synthesis Analysis
6,13-Pentacenequinone can be synthesized with a high yield (55%) through an alternative method that significantly reduces the reaction time while maintaining high yield. This method involves a two-step reaction process: Diels-Alder cycloaddition followed by reduction using LiAlH4 as the reducing agent. The synthesized pentacene from 6,13-pentacenequinone exhibits high purity and presents a cost-effective route for research and development purposes in organic electronics (Mota et al., 2018).
Molecular Structure Analysis
6,13-Pentacenequinone’s molecular structure is characterized by its crystalline phases and electronic properties. Studies have shown that it possesses excellent crystallinity with two distinct crystalline phases when deposited as thin films. Its optical properties, revealed through photoluminescence spectra, exhibit notable emissions, suggesting its potential applications in UV-detectors and UV-detecting cards (Hwang et al., 2004).
Chemical Reactions and Properties
6,13-Pentacenequinone is versatile in chemical reactions, facilitating the synthesis of various pentacene derivatives. These reactions enhance solubility and photooxidative stability, critical for organic semiconductor applications. The introduction of substituents at specific positions of the pentacene molecule modifies its electronic structure, which is crucial for its use in OFETs and photovoltaics (Qu et al., 2018).
Physical Properties Analysis
The structural and optical properties of 6,13-pentacenequinone, as evidenced by X-ray diffraction and photoluminescence studies, indicate its suitability for electronic applications. Its crystalline structure and absorption characteristics are pivotal for its function as a semiconductor material. The unique photoluminescence emissions under UV illumination also underscore its utility in various optoelectronic devices (Hwang et al., 2004).
Chemical Properties Analysis
The chemical properties of 6,13-pentacenequinone, including its reactivity and role as a precursor for pentacene synthesis, are central to its application in organic electronics. Its ability to undergo various chemical transformations enables the creation of pentacene derivatives with enhanced solubility, stability, and electronic properties, which are essential for the fabrication of high-performance OFETs and other organic electronic devices (Qu et al., 2018).
Scientific Research Applications
Semiconductor Synthesis
6,13-Pentacenequinone serves as a precursor in the synthesis of pentacene, an important semiconductor in organic electronics. An alternative synthesis method using 6,13-pentacenequinone offers a high yield (55%) and reduces reaction time, making it valuable for research and development in organic electronic applications (Mota et al., 2018).
Optical Properties in Thin Films
The structural and optical properties of 6,13-pentacenequinone thin films are notable, especially when deposited on n-Si substrates. These films demonstrate excellent crystallinity, significant photoluminescence, and potential applications in UV-detectors and UV-detecting cards due to their large Stokes shift (Hwang et al., 2004).
Organic Semiconductors
Research has synthesized several 6,13-substituted pentacene derivatives using 6,13-pentacenequinone, leading to successful fabrication of devices with studied mobilities and on/off ratios. This highlights its role in the development of soluble organic semiconductors (Wu Wei-ping, 2008).
Photocatalysis
6,13-Pentacenequinone shows promise as a photocatalyst for hydrogen production under solar light, demonstrating high quantum efficiency and stability. This novel application could be explored further for water splitting and other environmental applications (Pandit et al., 2014).
Pentacene Derivatives
Pentacene derivatives synthesized from 6,13-pentacenequinone have been used to study singlet fission processes and charge transport in organic field-effect transistors. These derivatives, such as ethynylated pentacene ketones, are crucial for understanding and improving organic semiconductor performance (Schroeder et al., 2022).
Impact on Thin Film Growth
Research on the impact of low 6,13-pentacenequinone concentration on pentacene thin film growth has shown that the crystalline quality of pentacene films remains unchanged by the presence of 6,13-pentacenequinone, which is significant for the application in organic-based photovoltaic cells (Salzmann et al., 2007).
Safety And Hazards
6,13-Pentacenequinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
properties
IUPAC Name |
pentacene-6,13-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCVADNIXDUEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184375 | |
Record name | 6,13-Pentacenequinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 6,13-Pentacenequinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11292 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
6,13-Pentacenequinone | |
CAS RN |
3029-32-1 | |
Record name | 6,13-Pentacenequinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,13-Pentacenequinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,13-Pentacenedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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